1,2-DI-O-Acetyl-3-azido-3-deoxy-5-O-toluoyl-D-ribofuranose

Catalog No.
S907953
CAS No.
120143-22-8
M.F
C17H19N3O7
M. Wt
377.353
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-DI-O-Acetyl-3-azido-3-deoxy-5-O-toluoyl-D-ribo...

CAS Number

120143-22-8

Product Name

1,2-DI-O-Acetyl-3-azido-3-deoxy-5-O-toluoyl-D-ribofuranose

IUPAC Name

[(2S,3R,4R)-4,5-diacetyloxy-3-azidooxolan-2-yl]methyl 2-methylbenzoate

Molecular Formula

C17H19N3O7

Molecular Weight

377.353

InChI

InChI=1S/C17H19N3O7/c1-9-6-4-5-7-12(9)16(23)24-8-13-14(19-20-18)15(25-10(2)21)17(27-13)26-11(3)22/h4-7,13-15,17H,8H2,1-3H3/t13-,14-,15-,17?/m1/s1

InChI Key

WLSQDUZXMHIZCA-BOEXNKMNSA-N

SMILES

CC1=CC=CC=C1C(=O)OCC2C(C(C(O2)OC(=O)C)OC(=O)C)N=[N+]=[N-]

1,2-Di-O-acetyl-3-azido-3-deoxy-5-O-toluoyl-D-ribofuranose is a modified nucleoside derivative characterized by the presence of an azido group and acetyl protecting groups. Its chemical formula is C₁₇H₁₉N₃O₇, with a molecular weight of 377.35 g/mol. This compound is a sugar derivative of D-ribofuranose, which is a crucial component in the structure of ribonucleic acid (RNA). The modifications made to the ribofuranose moiety enhance its stability and reactivity, making it useful in various chemical and biological applications.

1,2-DI-O-Acetyl-3-azido-3-deoxy-5-O-toluoyl-D-ribofuranose itself does not have a known mechanism of action within biological systems. However, the modified nucleosides derived from it can have various functionalities depending on the modifications introduced. These modified nucleosides can be incorporated into RNA molecules, potentially affecting their stability, folding, or interaction with other molecules []. The specific mechanism of action would depend on the nature of the modifications.

Organic Synthesis:

1,2-Di-O-Acetyl-3-azido-3-deoxy-5-O-toluoyl-D-ribofuranose serves as a valuable intermediate in the synthesis of various complex carbohydrates, particularly modified nucleosides and nucleoside analogues. Its presence facilitates the introduction of specific functionalities, such as the azide group, which can be further transformed into diverse chemical groups for functional studies. For instance, a research article describes its utilization in the synthesis of a C-nucleoside analogue exhibiting antiviral properties [].

Glycosylation Studies:

The molecule's structure allows it to participate in glycosylation reactions, a crucial process in the formation of glycosidic bonds between carbohydrates. These bonds are essential components of various biomolecules, including DNA, RNA, and glycoproteins. Studies have employed 1,2-Di-O-Acetyl-3-azido-3-deoxy-5-O-toluoyl-D-ribofuranose as a glycosyl donor for the synthesis of complex oligosaccharides, contributing to the understanding of carbohydrate-protein interactions and the development of novel therapeutic agents [].

The chemical reactivity of 1,2-Di-O-acetyl-3-azido-3-deoxy-5-O-toluoyl-D-ribofuranose primarily involves nucleophilic substitution reactions due to the azido group. The azido group can be reduced to an amine, facilitating further functionalization or incorporation into larger molecular frameworks. Additionally, the acetyl groups can be hydrolyzed under basic conditions to yield the corresponding hydroxyl derivatives, which can be further utilized in synthetic pathways for nucleoside analogs or other bioconjugates .

The synthesis of 1,2-Di-O-acetyl-3-azido-3-deoxy-5-O-toluoyl-D-ribofuranose typically involves several key steps:

  • Starting Material: D-ribose is used as the starting material.
  • Protection: The hydroxyl groups are protected using acetylation to form 1,2-di-O-acetyl-D-ribofuranose.
  • Azidation: The hydroxyl group at position 3 is converted to an azido group through a substitution reaction.
  • Toluoylation: The hydroxyl group at position 5 is protected with a p-toluoyl group.
  • Purification: The final product is purified to obtain 1,2-Di-O-acetyl-3-azido-3-deoxy-5-O-toluoyl-D-ribofuranose in high yield .

1,2-Di-O-acetyl-3-azido-3-deoxy-5-O-toluoyl-D-ribofuranose has several applications in biochemical research and synthetic chemistry:

  • Nucleoside Analog Synthesis: It serves as a precursor for synthesizing modified nucleosides which can be used in RNA research and therapeutic applications.
  • Click Chemistry: The azido group allows for efficient bioconjugation techniques using click chemistry.
  • Drug Development: Its derivatives may exhibit antiviral or anticancer properties due to their structural similarities with natural nucleosides .

Interaction studies involving 1,2-Di-O-acetyl-3-azido-3-deoxy-5-O-toluoyl-D-ribofuranose focus on its binding affinity with various biological targets such as enzymes and receptors. These studies often utilize techniques like surface plasmon resonance or fluorescence spectroscopy to assess binding kinetics and affinities. The presence of the azido group enhances its potential for covalent interactions with biomolecules, making it a valuable tool in drug design and development .

Several compounds share structural similarities with 1,2-Di-O-acetyl-3-azido-3-deoxy-5-O-toluoyl-D-ribofuranose. Here are some notable examples:

Compound NameKey FeaturesUnique Aspects
3-Azido-2',3'-dideoxycytidineNucleoside analog with an azido groupUsed as an antiviral agent
2-AzidoadenosineContains an azido groupImportant in RNA synthesis
1,2,3-Tri-O-acetyl-D-riboseAcetylated ribose without azido modificationUsed as a precursor for nucleoside synthesis
5-AzidouridineAzido modification on uridineExhibits antiviral properties

The uniqueness of 1,2-Di-O-acetyl-3-azido-3-deoxy-5-O-toluoyl-D-ribofuranose lies in its specific combination of protecting groups and the positioning of the azido group on the ribofuranose structure, which may impart distinct reactivity and biological properties compared to other similar compounds .

XLogP3

2.8

Dates

Modify: 2024-04-14

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